molecular formula C11H14F3NO3S B12601671 Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester CAS No. 648918-53-0

Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester

Cat. No.: B12601671
CAS No.: 648918-53-0
M. Wt: 297.30 g/mol
InChI Key: ASYNBADTLMXIFZ-QMMMGPOBSA-N
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Description

Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is a chemical compound that features a sulfamic acid group esterified with a chiral (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester typically involves the esterification of sulfamic acid with the corresponding alcohol. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents include sulfur trioxide and sulfuric acid, which react with urea to form sulfamic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where sulfamic acid is reacted with (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanol under controlled conditions. The process may include purification steps such as recrystallization or distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester is unique due to its combination of a sulfamic acid group and a chiral trifluoromethylated ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

648918-53-0

Molecular Formula

C11H14F3NO3S

Molecular Weight

297.30 g/mol

IUPAC Name

[(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl] sulfamate

InChI

InChI=1S/C11H14F3NO3S/c1-8(7-18-19(15,16)17)6-9-2-4-10(5-3-9)11(12,13)14/h2-5,8H,6-7H2,1H3,(H2,15,16,17)/t8-/m0/s1

InChI Key

ASYNBADTLMXIFZ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)COS(=O)(=O)N

Origin of Product

United States

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